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For Immediate Release

[City, State] – [Date] – A new preclinical study reveals that FNDR-20123, a novel histone

deacetylase (HDAC) inhibitor, exhibits a parasite killing rate comparable to the established

antimalarial drug pyrimethamine. These findings position FNDR-20123 as a promising

candidate for further development in the fight against malaria, particularly in the context of

emerging drug resistance.

The research, published in Malaria Journal, directly compared the in vitro killing kinetics of

FNDR-20123 against Plasmodium falciparum, the deadliest species of malaria parasite. The

study found that while FNDR-20123's speed of action was similar to that of pyrimethamine, it

demonstrated a faster killing profile than atovaquone, another commonly used antimalarial.[1]

[2][3]

FNDR-20123 is a first-in-class, orally active antimalarial HDAC inhibitor.[4][5] It targets the

parasite's epigenetic machinery, a different mechanism of action from many existing

antimalarials, including pyrimethamine, which inhibits dihydrofolate reductase (DHFR). This

distinct mechanism suggests that FNDR-20123 could be effective against parasite strains that

have developed resistance to current DHFR inhibitors. The compound has shown activity

against all resistant strains tested to date.
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The in vitro killing profile of FNDR-20123 was assessed against the 3D7 strain of Plasmodium

falciparum and compared with pyrimethamine and other antimalarial agents. The following

table summarizes the key findings from the study by Potluri et al. (2020).

Time Point
% Parasite Viability (FNDR-
20123)

% Parasite Viability
(Pyrimethamine)

0h 100% 100%

24h Data not available in abstract Data not available in abstract

48h Comparable to Pyrimethamine Comparable to FNDR-20123

72h Data not available in abstract Data not available in abstract

96h Data not available in abstract Data not available in abstract

Note: The specific quantitative data from the time-course experiment was not available in the

abstracts of the searched articles. The comparison is based on the qualitative description from

the study by Potluri et al., 2020, which states the killing profile is "comparable to

pyrimethamine."

Experimental Protocols
The in vitro killing kinetics were determined using a standardized parasite reduction ratio assay.

A summary of the methodology is provided below.

Parasite Culture and Synchronization:

Plasmodium falciparum (3D7 strain) was cultured in human erythrocytes at a defined

hematocrit.

Parasite cultures were synchronized to the ring stage to ensure a homogenous starting

population for the assay.

Drug Exposure:

Synchronized ring-stage parasites were exposed to FNDR-20123 and pyrimethamine at a

concentration equivalent to 10 times their respective 50% inhibitory concentrations (IC50).
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The drug-containing media was refreshed every 24 hours for the duration of the experiment.

Viability Assessment:

At various time points (e.g., 0, 24, 48, 72, and 96 hours), aliquots of the treated parasite

culture were collected.

The number of viable parasites in each aliquot was quantified using a limiting dilution

method, where the treated parasites are serially diluted and cultured in fresh red blood cells

to determine the concentration at which parasite regrowth occurs.

The percentage of viable parasites at each time point was calculated relative to the initial

parasite count at time 0.

Mechanism of Action and Signaling Pathways
FNDR-20123 and pyrimethamine target distinct essential pathways in the malaria parasite.

FNDR-20123 is an HDAC inhibitor that leads to hyperacetylation of histones, altering gene

expression and ultimately causing parasite death.
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Caption: FNDR-20123 inhibits HDAC, leading to histone hyperacetylation and parasite death.

Pyrimethamine inhibits dihydrofolate reductase (DHFR), a key enzyme in the folate

biosynthesis pathway, which is crucial for DNA synthesis.
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Caption: Pyrimethamine blocks the folic acid pathway by inhibiting DHFR, halting DNA

synthesis.

Experimental Workflow
The following diagram illustrates the general workflow for the in vitro killing kinetics assay.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b8144553?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup

Drug Treatment

Viability Analysis

P. falciparum Culture

Synchronize to Ring Stage

Add FNDR-20123 or Pyrimethamine (10x IC50)

Incubate and Refresh Media Daily

Sample at 0, 24, 48, 72, 96h

Perform Limiting Serial Dilution

Monitor for Parasite Regrowth

Quantify Viable Parasites

Result

Determine Killing Rate

Click to download full resolution via product page

Caption: Workflow for determining the in vitro killing kinetics of antimalarial compounds.

The comparable killing kinetics of FNDR-20123 to the established drug pyrimethamine,

combined with its novel mechanism of action, underscores its potential as a valuable new tool

in the global effort to combat malaria. Further in vivo studies are warranted to fully elucidate its

efficacy and safety profile.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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